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Compound of Interest

5-Methoxyoxazole-2-carboxylic
Compound Name: d
aci

Cat. No. B033387

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comparative spectroscopic analysis of 5-Methoxyoxazole-2-carboxylic
acid and its corresponding methyl ester, methyl 5-methoxyoxazole-2-carboxylate. The following
sections detail the anticipated spectroscopic characteristics of these two compounds based on
established principles and data from closely related analogs. This information is crucial for the
identification, characterization, and quality control of these compounds in research and
development settings.

Spectroscopic Data Summary

The expected spectroscopic data for 5-Methoxyoxazole-2-carboxylic acid and methyl 5-
methoxyoxazole-2-carboxylate are summarized in the tables below. These values are predicted
based on the analysis of similar oxazole derivatives and general spectroscopic principles.

Table 1: Predicted *H NMR Spectroscopic Data
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Predicted Chemical

Compound Proton Assignment . Multiplicity
Shift (6, ppm)
5-Methoxyoxazole-2- )
) ] COOH 10.0-13.0 Singlet
carboxylic acid
H-4 70-75 Singlet
-OCHs 3.9-4.2 Singlet
Methyl 5-
methoxyoxazole-2- H-4 70-75 Singlet
carboxylate
COOCHs (-C=0) 3.8-4.0 Singlet
-OCHs (ring) 3.9-4.2 Singlet

Table 2: Predicted 13C NMR Spectroscopic Data
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Predicted Chemical Shift

Compound Carbon Assignment
(5, ppm)
5-Methoxyoxazole-2-carboxylic
_ Cc=0 160 - 165
acid
C-2 158 - 162
C-5 150 - 155
C-4 100 - 105
-OCHs 55 - 60
Methyl 5-methoxyoxazole-2-
Cc=0 158 - 162
carboxylate
C-2 158 - 162
C-5 150 - 155
C-4 100 - 105
COOCHs (-C=0) 52 - 55
-OCHs (ring) 55 - 60

Table 3: Predicted IR, Mass Spectrometry, and UV-Vis Data
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Spectroscopic
Method

Parameter

5-Methoxyoxazole-

2-carboxylic Acid

Methyl 5-
methoxyoxazole-2-
carboxylate

v(O-H) of COOH

IR Spectroscopy 2500 - 3300 (broad) N/A
(cm)
v(C=0) (cm~Y) 1700 - 1725 1720 - 1740
v(C-0) (cm™1) 1210 - 1320 1200 - 1300
Mass Spectrometry Molecular Formula CsHsNOa4 CeH7NOa4
Molecular Weight (
143.10 157.12
g/mol )
Predicted [M-H]~
142.02 N/A
(m/z)
Predicted [M+H]*
144.03 158.05
(m/z)
UV-Vis Spectroscopy Amax (nm) in Ethanol ~250 - 270 ~250 - 270

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of the

title compounds. These protocols are based on established procedures for similar oxazole

derivatives.

Synthesis of 5-Methoxyoxazole-2-carboxylic Acid

A plausible synthetic route to 5-methoxyoxazole-2-carboxylic acid involves the hydrolysis of

its corresponding ester.

o Ester Hydrolysis: Methyl 5-methoxyoxazole-2-carboxylate (1.0 eq) is dissolved in a mixture

of methanol and water.

 Lithium hydroxide (1.5 eq) is added, and the reaction mixture is stirred at room temperature

for 2-4 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the methanol is removed under reduced pressure.

The aqgueous solution is acidified to pH 2-3 with 1M HCI.

The resulting precipitate is collected by filtration, washed with cold water, and dried under
vacuum to yield 5-methoxyoxazole-2-carboxylic acid.

Synthesis of Methyl 5-methoxyoxazole-2-carboxylate

The synthesis of the methyl ester can be achieved via several routes, one common method
being the reaction of a corresponding amide with a source of the methoxy group. A more direct
approach for the purpose of this guide is esterification of the carboxylic acid.

Fischer Esterification: 5-Methoxyoxazole-2-carboxylic acid (1.0 eq) is dissolved in
anhydrous methanol.

¢ A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added.
e The reaction mixture is heated to reflux for 4-6 hours.

e The reaction is monitored by TLC.

 After cooling to room temperature, the solvent is evaporated.

e The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate
solution and brine.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give
methyl 5-methoxyoxazole-2-carboxylate.

Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz
spectrometer. Samples are dissolved in deuterated chloroform (CDCIs) or dimethyl sulfoxide
(DMSO-ds). Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.
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» IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR)
spectrometer. Samples are analyzed as a KBr pellet or as a thin film on a NacCl plate.

e Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an
electrospray ionization (ESI) source in both positive and negative ion modes on a time-of-
flight (TOF) mass analyzer.

o UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using
a gquartz cuvette with a 1 cm path length. Samples are dissolved in ethanol to a
concentration of approximately 10=> M.

Visualizations
Logical Relationship for Spectroscopic Comparison

The following diagram illustrates the key structural differences between 5-methoxyoxazole-2-
carboxylic acid and its methyl ester that give rise to their distinct spectroscopic features.

5-Methoxyoxazole-2-carboxylic Acid Methyl 5-methoxyoxazole-2-carboxylate
Key Spectroscopic Features: Key Spectroscopic Features:
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Caption: Structural and Spectroscopic Differentiation.

Experimental Workflow for Synthesis and Analysis
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This diagram outlines the general workflow from synthesis to spectroscopic characterization for

both compounds.
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Caption: Synthesis to Analysis Workflow.
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¢ To cite this document: BenchChem. [A Spectroscopic Comparison of 5-Methoxyoxazole-2-
carboxylic Acid and its Methyl Ester]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033387#spectroscopic-comparison-of-5-

methoxyoxazole-2-carboxylic-acid-and-its-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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